Catechin tetramethylether

描述

儿茶素四甲醚是儿茶素的衍生物,儿茶素是一种天然酚类物质和抗氧化剂。儿茶素广泛分布于各种食物和草药中,包括茶、苹果、柿子、可可、葡萄和浆果。

准备方法

合成路线和反应条件: 儿茶素四甲醚可以通过儿茶素的甲基化反应合成。该过程通常涉及使用甲基化试剂,例如硫酸二甲酯或碘甲烷,并在碳酸钾等碱的存在下进行。 反应在受控条件下进行,以确保羟基完全甲基化 .

工业生产方法: 儿茶素四甲醚的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级甲基化试剂和碱,并仔细监控反应条件以优化产率和纯度。 可以使用色谱等先进的纯化技术分离最终产物 .

化学反应分析

反应类型: 儿茶素四甲醚会发生各种化学反应,包括:

氧化: 它可以氧化形成醌和其他氧化产物。

还原: 还原反应可以将其转化回儿茶素或其他还原形式。

取代: 甲基可以在特定条件下被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 卤素或亲核试剂等试剂可用于取代反应.

主要产物形成:

氧化: 醌和其他氧化衍生物。

还原: 儿茶素和其他还原形式。

取代: 各种取代的儿茶素衍生物.

科学研究应用

Antimicrobial Properties

Catechins, including catechin tetramethylether, exhibit substantial antimicrobial activity against various bacterial strains. Research indicates that catechins can inhibit the growth of both gram-positive and gram-negative bacteria, including multidrug-resistant strains.

Case Study: Inhibition of Bacterial Growth

A study demonstrated the effectiveness of catechins in inhibiting the growth of Pseudomonas aeruginosa and Escherichia coli. The following table summarizes the results:

| Bacterial Strain | Catechin Used | Concentration | Effects |

|---|---|---|---|

| Pseudomonas aeruginosa | Epigallocatechin gallate (EGCg) | ≥0.4 mg/mL (8-fold dilution) | Inhibited growth of all strains |

| Escherichia coli | EGCg | ≥0.4 mg/mL (4-fold dilution) | Inhibited growth of all strains |

| Streptococcus mutans | EGCg | ≥0.125 mg/mL | Inhibition of bacterial growth and biofilm formation |

These findings suggest that this compound may enhance the efficacy of traditional antibiotics by exhibiting synergistic effects, thus addressing the challenge of antibiotic resistance .

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in conditions associated with oxidative stress and neurodegenerative diseases.

Case Study: Neuroprotection Against HIV Proteins

In a study assessing the neuroprotective effects of various catechins against HIV proteins, this compound was evaluated alongside other compounds. The following table illustrates its protective efficacy:

| Compound | % Protection vs. 3-NP |

|---|---|

| Epicatechin | 50.50% |

| This compound | 3.40% |

| Epigallocatechin | 3.22% |

While this compound showed lower protection compared to other catechins, it still demonstrated potential benefits in mitigating neurotoxic effects associated with HIV .

Anti-inflammatory Activities

Catechins are recognized for their anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

Case Study: Modulation of Inflammation

Research indicates that catechins can modulate inflammatory responses by inhibiting histamine release from mast cells and reducing inflammation markers. The following table summarizes findings related to anti-inflammatory activities:

| Source | Effect |

|---|---|

| Oolong tea extracts | Inhibited histamine release |

| Methanol extracts from Vitellaria paradoxa | Showed anti-inflammatory effects in animal models |

These studies highlight the potential use of this compound in developing therapeutic agents for inflammatory diseases .

作用机制

儿茶素四甲醚的作用机制涉及其与各种分子靶点和途径的相互作用:

抗氧化活性: 它清除活性氧物质 (ROS) 并减少氧化应激。

抗炎作用: 它抑制促炎细胞因子和介质的产生。

抗癌活性: 它通过各种信号通路诱导癌细胞凋亡并抑制肿瘤生长

相似化合物的比较

儿茶素四甲醚因其甲基化结构而具有独特性,这增强了其稳定性和生物利用度。类似的化合物包括:

儿茶素: 非甲基化形式,具有类似的抗氧化特性,但稳定性较低。

表儿茶素: 儿茶素的立体异构体,具有类似的生物活性。

表没食子儿茶素没食子酸酯 (EGCG): 绿茶中的主要儿茶素,具有强大的抗氧化和抗癌特性

儿茶素四甲醚因其增强的化学稳定性和在研究和工业中的各种应用潜力而脱颖而出。

属性

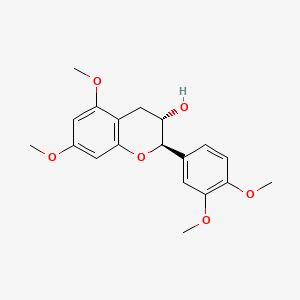

IUPAC Name |

(2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPNPQODFXMCGO-IFXJQAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51079-25-5 | |

| Record name | (+)-Catechin tetramethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。